(2,2-Diethoxy-1-fluorocyclobutyl)methanol
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Overview
Description
(2,2-Diethoxy-1-fluorocyclobutyl)methanol is a chemical compound with the molecular formula C₉H₁₇FO₃ and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a fluorine atom and two ethoxy groups attached to a cyclobutyl ring, along with a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of (2,2-Diethoxy-1-fluorocyclobutyl)methanol typically involves the reaction of cyclobutyl intermediates with fluorinating agents and ethoxy groups. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve multi-step processes, including the preparation of cyclobutyl intermediates, fluorination, and subsequent ethoxylation.
Chemical Reactions Analysis
(2,2-Diethoxy-1-fluorocyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Diethoxy-1-fluorocyclobutyl)methanol has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Diethoxy-1-fluorocyclobutyl)methanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors . The ethoxy groups and methanol moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
(2,2-Diethoxy-1-fluorocyclobutyl)methanol can be compared with similar compounds such as:
Bis(4-fluorophenyl)methanol: This compound also contains fluorine atoms and a methanol group but differs in its aromatic structure.
2,2-Dimethoxy-2-phenylacetophenone: Similar in having methoxy groups, but it has a phenyl ring instead of a cyclobutyl ring.
Difluoromethylated compounds: These compounds contain difluoromethyl groups and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of a cyclobutyl ring, fluorine atom, and ethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H17FO3 |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2,2-diethoxy-1-fluorocyclobutyl)methanol |
InChI |
InChI=1S/C9H17FO3/c1-3-12-9(13-4-2)6-5-8(9,10)7-11/h11H,3-7H2,1-2H3 |
InChI Key |
AQWRRDSOBQPFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC1(CO)F)OCC |
Origin of Product |
United States |
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